Samarium(3+);trichloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84277. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

10361-82-7 |

|---|---|

Molecular Formula |

Cl3Sm |

Molecular Weight |

256.7 g/mol |

IUPAC Name |

trichlorosamarium |

InChI |

InChI=1S/3ClH.Sm/h3*1H;/q;;;+3/p-3 |

InChI Key |

BHXBZLPMVFUQBQ-UHFFFAOYSA-K |

SMILES |

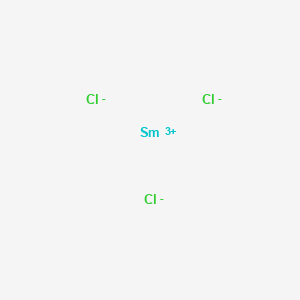

[Cl-].[Cl-].[Cl-].[Sm+3] |

Canonical SMILES |

Cl[Sm](Cl)Cl |

Other CAS No. |

10361-82-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Anhydrous Samarium(III) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous samarium(III) chloride (SmCl₃) is a reactive, hygroscopic lanthanide halide that serves as a critical precursor in various chemical syntheses. Its utility spans from the production of metallic samarium and organosamarium reagents to its application as a Lewis acid catalyst in organic transformations. A thorough understanding of its physical properties is paramount for its effective handling, storage, and application in research and development, particularly within the pharmaceutical and materials science sectors. This technical guide provides an in-depth overview of the core physical characteristics of anhydrous SmCl₃, supported by experimental considerations for its synthesis and characterization.

Core Physical Properties

Anhydrous samarium(III) chloride is a pale yellow, crystalline solid.[1][2] It is highly sensitive to atmospheric moisture, rapidly absorbing water to form hydrates, most commonly the hexahydrate (SmCl₃·6H₂O).[1][2] This hygroscopic nature necessitates handling and storage under inert, anhydrous conditions to maintain its purity and reactivity.

Quantitative Physical Data

The key physical properties of anhydrous samarium(III) chloride are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Notes |

| Appearance | Pale yellow or white to yellow crystalline powder | - | [1][3][4][5] |

| Molar Mass | 256.76 | g/mol | [1] |

| Density | 4.46 - 4.465 | g/cm³ | at 25 °C[1][4][5][6] |

| Melting Point | 678 - 686 | °C | Decomposes upon further heating[1][3][6][7][8][9][10] |

| Boiling Point | Decomposes | - | [1][2][5] |

| Solubility in Water | 92.4 (10 °C), 93.39 (20 °C), 100 (50 °C) | g/100 mL | [1][7] |

| Solubility in Other Solvents | Highly soluble in ethanol; somewhat soluble in pyridine. | - | [2][7] |

| Crystal Structure | Hexagonal, UCl₃ type | - | [1][2][11] |

| Space Group | P6₃/m | - | [1] |

| Coordination Geometry | Tricapped trigonal prismatic (nine-coordinate) for Sm³⁺ | - | [1][2] |

Experimental Protocols

The hygroscopic nature of anhydrous samarium(III) chloride demands specific protocols for its synthesis and the determination of its physical properties.

Synthesis of Anhydrous Samarium(III) Chloride

A common and effective method for preparing anhydrous SmCl₃ is the "ammonium chloride route," which avoids the formation of oxychlorides that can occur from heating the hydrated salt directly.

Objective: To synthesize anhydrous samarium(III) chloride from samarium(III) oxide.

Materials:

-

Samarium(III) oxide (Sm₂O₃)

-

Ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl, concentrated)

-

Tube furnace

-

Quartz tube

-

Schlenk line or glovebox for inert atmosphere handling

Procedure:

-

Formation of the Hexahydrate (Optional Precursor Step): Samarium(III) oxide is dissolved in a minimal amount of concentrated hydrochloric acid. The resulting solution is gently heated (e.g., at 80°C) to evaporate the solvent, yielding samarium(III) chloride hexahydrate (SmCl₃·6H₂O).[12]

-

Reaction with Ammonium Chloride: A thorough mixture of samarium(III) oxide and an excess of ammonium chloride (mass ratio of approximately 1:1.5 to 1:2.5) is prepared.[11]

-

Thermal Decomposition: The mixture is placed in a quartz boat inside a tube furnace. The system is heated under a flow of inert gas (e.g., argon). A two-stage heating process is employed:

-

The mixture is first heated to approximately 230°C. At this temperature, the reactants form the intermediate complex (NH₄)₂[SmCl₅].[1]

-

The temperature is then raised to 350-400°C. This induces the decomposition of the intermediate, releasing ammonium chloride vapor and leaving a residue of anhydrous samarium(III) chloride.[1]

-

-

Purification: The resulting anhydrous SmCl₃ can be further purified by sublimation under high vacuum.[2]

-

Handling and Storage: The final product must be handled and stored under a dry, inert atmosphere (e.g., in a glovebox or a sealed ampoule under argon) to prevent hydration.

Determination of Melting Point

Due to its hygroscopic nature, the melting point of anhydrous SmCl₃ must be determined in a sealed environment to prevent the absorption of atmospheric moisture, which would lead to inaccurate measurements.

Objective: To accurately determine the melting point of anhydrous samarium(III) chloride.

Materials:

-

Anhydrous samarium(III) chloride

-

Glass capillary tubes

-

Flame source (e.g., Bunsen burner) for sealing

-

Melting point apparatus

-

Inert atmosphere glovebox

Procedure:

-

Sample Preparation: Inside a glovebox, a small amount of finely powdered anhydrous SmCl₃ is loaded into a glass capillary tube to a height of 2-3 mm.

-

Sealing the Capillary: The open end of the capillary tube is carefully sealed using a flame to create a closed, inert environment for the sample.

-

Measurement: The sealed capillary is placed in a melting point apparatus. The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.

-

Fine Heating: The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature range is recorded from the point at which the first droplet of liquid is observed to the point at which the entire sample has melted. For pure, anhydrous SmCl₃, a sharp melting point should be observed.

Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of anhydrous samarium(III) chloride.

Objective: To determine the unit cell parameters and atomic arrangement of anhydrous SmCl₃.

Materials:

-

Single crystal of anhydrous samarium(III) chloride

-

Single-crystal X-ray diffractometer

-

Cryo-cooling system

-

Inert oil (e.g., Paratone-N)

-

Glovebox or microscope with an inert gas stream

Procedure:

-

Crystal Selection and Mounting: Under an inert atmosphere (in a glovebox or under a microscope with a stream of dry nitrogen), a suitable single crystal of SmCl₃ is selected. The crystal is coated in an inert oil to protect it from the atmosphere and then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and immediately cooled to a low temperature (e.g., 100 K) using a cryo-stream. This minimizes thermal vibrations and protects the crystal. A full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the precise atomic positions, bond lengths, and bond angles.

Visualizations

The following diagrams illustrate key aspects of the synthesis and properties of anhydrous samarium(III) chloride.

Caption: Workflow for the synthesis of anhydrous SmCl₃ via the ammonium chloride route.

Caption: Relationship between anhydrous and hydrated samarium(III) chloride and their properties.

References

- 1. Samarium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Samarium(III)_chloride [chemeurope.com]

- 3. mt.com [mt.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. rigaku.com [rigaku.com]

- 9. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices - Journal of Materials Science and Chemical Engineering - SCIRP [scirp.org]

- 10. serc.carleton.edu [serc.carleton.edu]

- 11. Preparation method of anhydrous cerium chloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. ddd.uab.cat [ddd.uab.cat]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Samarium(III) Chloride Hexahydrate

For Immediate Release

Palo Alto, CA – In a significant contribution to the fields of materials science and drug development, a comprehensive technical guide detailing the crystal structure of samarium(III) chloride hexahydrate (SmCl₃·6H₂O) has been compiled. This document provides researchers, scientists, and pharmaceutical professionals with an in-depth understanding of the compound's structural characteristics, crucial for its application in catalysis, magnetism, and as a precursor in the synthesis of advanced materials.

Samarium(III) chloride hexahydrate is a pale yellow crystalline solid that readily absorbs water.[1] Its precise atomic arrangement is fundamental to its chemical and physical properties. This guide summarizes the key crystallographic data, outlines detailed experimental protocols for its synthesis and analysis, and presents a logical workflow for its structural determination.

Core Crystallographic Data

Recent comprehensive structural studies on lanthanide(III) chloride hydrates have provided high-quality data for samarium(III) chloride hexahydrate, collected at a temperature of 100 K.[2] The compound crystallizes in the monoclinic crystal system with the space group P2/c.[2] The structure is more accurately described by the formula [SmCl₂(H₂O)₆]Cl, indicating that two chloride ions and six water molecules are directly coordinated to the samarium(III) ion, while one chloride ion acts as a counter-ion.[2]

The coordination geometry around the samarium ion is a tricapped trigonal prism, resulting in a nine-coordinate Sm³⁺ center.[1] This intricate coordination environment is a key determinant of the compound's reactivity and magnetic properties.

A summary of the crystallographic data is presented in the table below for clear comparison and reference.

| Parameter | Value |

| Chemical Formula | SmCl₃·6H₂O |

| Formula Weight | 364.80 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Temperature | 100 K |

| Coordination Geometry | Tricapped Trigonal Prismatic |

| Coordination Number | 9 |

| Density (calculated) | 2.383 g/cm³ |

Experimental Protocols

The synthesis and structural analysis of samarium(III) chloride hexahydrate require meticulous experimental procedures to obtain high-quality single crystals and accurate crystallographic data.

Synthesis of Samarium(III) Chloride Hexahydrate Single Crystals

A common and effective method for the synthesis of samarium(III) chloride hexahydrate crystals involves the reaction of samarium(III) oxide with hydrochloric acid.

-

Dissolution: High-purity samarium(III) oxide (Sm₂O₃) is slowly added to a stoichiometric excess of concentrated hydrochloric acid (HCl) with gentle heating and stirring. The reaction proceeds until the oxide is completely dissolved, forming an aqueous solution of samarium(III) chloride.

-

Reaction: Sm₂O₃ + 6 HCl → 2 SmCl₃ + 3 H₂O

-

-

Concentration: The resulting solution is carefully heated to evaporate excess water and HCl, leading to a supersaturated solution. This step is critical, as over-heating can lead to the formation of oxychlorides.

-

Crystallization: The supersaturated solution is allowed to cool slowly at room temperature. To promote the growth of large, well-defined single crystals, the cooling process should be gradual, often taking place over several days. The solution can be left in a crystallizing dish partially covered to allow for slow evaporation.

-

Isolation and Drying: Once suitable crystals have formed, they are isolated from the mother liquor by filtration. The crystals are then washed with a small amount of cold distilled water to remove any surface impurities and subsequently dried in a desiccator over a suitable drying agent. Due to the hygroscopic nature of the compound, prolonged exposure to the atmosphere should be avoided.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal of samarium(III) chloride hexahydrate is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to 100 K using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.[2] The diffractometer directs a beam of monochromatic X-rays at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis to obtain the initial positions of the atoms. The atomic positions and thermal parameters are subsequently refined using full-matrix least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.

Visualizing the Workflow

The logical flow of the experimental procedure for determining the crystal structure of samarium(III) chloride hexahydrate is illustrated in the following diagram.

This technical guide provides a foundational understanding of the crystal structure of samarium(III) chloride hexahydrate, offering valuable data and methodologies for professionals in the chemical and pharmaceutical sciences. The detailed structural information is anticipated to facilitate the rational design of new materials and catalysts with tailored properties.

References

Synthesis of Anhydrous Samarium(III) Chloride from Samarium Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing anhydrous samarium(III) chloride (SmCl₃) from samarium(III) oxide (Sm₂O₃). Anhydrous samarium(III) chloride is a crucial precursor in various chemical syntheses, including the preparation of organometallic samarium compounds and the production of pure samarium metal. The hygroscopic nature of samarium(III) chloride necessitates careful handling and specific synthetic protocols to avoid the formation of undesirable byproducts such as oxychlorides.

This document details the most common and effective synthesis routes, providing experimental protocols and quantitative data to assist researchers in selecting and implementing the most suitable method for their specific applications.

Overview of Synthetic Routes

The conversion of samarium(III) oxide to anhydrous samarium(III) chloride can be achieved through several pathways. The two most prominent methods are:

-

The Ammonium Chloride Route: This is a widely used method for preparing anhydrous rare earth chlorides. It involves the reaction of the oxide with ammonium chloride to form an intermediate chloro complex, which is subsequently thermally decomposed to yield the anhydrous chloride.

-

Dehydration of Samarium(III) Chloride Hexahydrate: This method first involves the conversion of samarium(III) oxide to its hydrated chloride salt by reaction with hydrochloric acid. The subsequent dehydration of the hexahydrate requires carefully controlled conditions to prevent the formation of samarium oxychloride (SmOCl).

-

The Thionyl Chloride Route: This method utilizes thionyl chloride (SOCl₂) as a direct chlorinating and dehydrating agent for the conversion of samarium(III) oxide.

The choice of method depends on factors such as the desired purity, scale of the reaction, and available equipment.

The Ammonium Chloride Route

The ammonium chloride route is a reliable two-step process for the synthesis of anhydrous samarium(III) chloride from samarium(III) oxide.[1] The overall reaction proceeds through the formation of an ammonium samarium chloride intermediate.

Reaction Principle:

The synthesis involves two main stages:

-

Formation of the intermediate complex, diammonium pentachlorosamarium(III), at a lower temperature.

-

Thermal decomposition of the intermediate complex at a higher temperature to yield anhydrous samarium(III) chloride.

The balanced chemical equations for the process are:

Sm₂O₃ + 10 NH₄Cl → 2 (NH₄)₂[SmCl₅] + 6 NH₃ + 3 H₂O

(NH₄)₂[SmCl₅] → SmCl₃ + 2 NH₄Cl

Experimental Protocol:

While specific parameters can be optimized, a general protocol is as follows:

-

Mixing: Thoroughly mix samarium(III) oxide powder with an excess of ammonium chloride. A common molar ratio of Sm₂O₃ to NH₄Cl is approximately 1:10.

-

First Heating Stage: Heat the mixture in a furnace under an inert atmosphere (e.g., argon) or a slow flow of dry HCl gas. The temperature is gradually raised to around 220-250°C.[1] This step facilitates the formation of the (NH₄)₂[SmCl₅] intermediate. The reaction is typically held at this temperature for several hours.

-

Second Heating Stage (Decomposition): Increase the temperature to 350-450°C.[1] During this stage, the intermediate complex decomposes to anhydrous samarium(III) chloride, and excess ammonium chloride sublimes. This stage is also maintained for several hours to ensure complete reaction and removal of volatile byproducts.

-

Purification (Optional): The resulting anhydrous samarium(III) chloride can be further purified by high-vacuum sublimation at temperatures around 800-900°C.

Quantitative Data:

| Parameter | Value/Range | Notes |

| Reactant Ratio (Sm₂O₃:NH₄Cl) | 1:10 (molar) | An excess of NH₄Cl is used to drive the reaction to completion. |

| Reaction Temperature (Stage 1) | 220 - 250 °C | Formation of the intermediate complex.[1] |

| Reaction Temperature (Stage 2) | 350 - 450 °C | Decomposition of the intermediate to anhydrous SmCl₃.[1] |

| Purity | High, can be >99% after sublimation. | The primary potential impurity is samarium oxychloride. |

Logical Workflow:

Caption: Workflow for the Ammonium Chloride Route.

Dehydration of Samarium(III) Chloride Hexahydrate

This method involves the initial synthesis of samarium(III) chloride hexahydrate (SmCl₃·6H₂O) from samarium(III) oxide, followed by a carefully controlled dehydration process. Direct heating of the hexahydrate in air or an inert atmosphere can lead to the formation of samarium oxychloride (SmOCl), so specific conditions are required to obtain the anhydrous salt.

Reaction Principle:

The two main steps are:

-

Dissolution of samarium(III) oxide in hydrochloric acid to form the hydrated chloride.

-

Thermal dehydration of the hexahydrate under vacuum.

The balanced chemical equations are:

Sm₂O₃ + 6 HCl + 9 H₂O → 2 SmCl₃·6H₂O

SmCl₃·6H₂O → SmCl₃ + 6 H₂O

Experimental Protocol:

The following protocol is adapted from Martincic et al.[2]

-

Formation of Hydrated Chloride: Dissolve samarium(III) oxide (e.g., 50 mg) in concentrated hydrochloric acid (e.g., 3 mL of 12 M HCl).[2]

-

Drying to Hexahydrate: Gently heat the solution at 80°C to evaporate the solvent and obtain samarium(III) chloride hexahydrate as a solid.[2]

-

Dehydration: Place the obtained SmCl₃·6H₂O (e.g., 50-70 mg) in a silica ampoule. Connect the ampoule to a vacuum line and evacuate the system. It is advisable to purge with an inert gas like argon multiple times.

-

Heating under Vacuum: Heat the ampoule in a furnace. The temperature should be ramped up slowly. A plateau in mass loss is often observed around 240°C, indicating the formation of the anhydrous chloride. Holding the sample at this temperature until no more water evolves is crucial.

-

Cooling and Storage: After dehydration is complete, cool the sample to room temperature under vacuum or in an inert atmosphere before transferring it to a glovebox for storage.

Quantitative Data:

| Parameter | Value/Range | Notes |

| Reactants | Sm₂O₃, conc. HCl | |

| Intermediate | SmCl₃·6H₂O | |

| Dehydration Temperature | ~240 °C under vacuum | Heating to higher temperatures (e.g., 400°C) can lead to the formation of SmOCl. |

| Heating Rate | 5 - 10 °C/min | As suggested in related procedures. |

| Purity | High, confirmed by SXRPD to be free of significant impurities. | The main risk is the formation of samarium oxychloride. |

Experimental Workflow:

Caption: Workflow for the Dehydration Route.

The Thionyl Chloride Route

The thionyl chloride route is an effective method for preparing anhydrous chlorides from their corresponding oxides. Thionyl chloride acts as both a chlorinating and a dehydrating agent.

Reaction Principle:

The reaction of samarium(III) oxide with thionyl chloride is expected to proceed as follows:

Sm₂O₃ + 3 SOCl₂ → 2 SmCl₃ + 3 SO₂

Experimental Protocol:

While a specific detailed protocol for samarium oxide was not found in the searched literature, a general procedure for rare earth oxides is as follows:

-

Reaction Setup: Place samarium(III) oxide in a round-bottom flask equipped with a reflux condenser. All glassware should be thoroughly dried.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride to the flask. The reaction is typically carried out under an inert atmosphere.

-

Refluxing: Heat the mixture to reflux. For hydrated chlorides, a reaction time of around 5 hours has been reported to be sufficient for dehydration.[2] The reaction with the oxide may require similar or longer heating times.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation.

-

Purification: The resulting anhydrous samarium(III) chloride is often purified by high-temperature sublimation under high vacuum to remove any non-volatile impurities.[2]

Quantitative Data:

| Parameter | Value/Range | Notes |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Excess is used. |

| Reaction Condition | Reflux | The exact temperature depends on the boiling point of thionyl chloride (76 °C). |

| Reaction Time | ~5 hours (for hydrates) | Reaction with the oxide may vary. |

| Purity | High purity is achievable, especially after sublimation. |

Logical Relationship Diagram:

Caption: Workflow for the Thionyl Chloride Route.

Conclusion

The synthesis of anhydrous samarium(III) chloride from samarium(III) oxide can be successfully achieved through various methods, with the ammonium chloride route and the dehydration of the hexahydrate being the most well-documented. The choice of method will depend on the specific requirements of the researcher, including purity needs, scale, and available apparatus. For obtaining high-purity material, a final sublimation step is generally recommended regardless of the initial synthesis route. Careful control of reaction conditions, particularly temperature and atmosphere, is critical to prevent the formation of samarium oxychloride and to ensure the synthesis of a truly anhydrous product.

References

Spectroscopic Analysis of Samarium Trichloride: A Technical Guide

An in-depth examination of the infrared and Raman spectroscopic properties of samarium trichloride (SmCl₃), providing researchers, scientists, and drug development professionals with a comprehensive reference for this inorganic compound.

This technical guide delves into the vibrational spectroscopy of samarium trichloride, a pale yellow salt that serves as a key precursor in the synthesis of other samarium compounds and metallic samarium.[1] Understanding its spectroscopic fingerprint is crucial for characterization, quality control, and studying its interactions in various chemical systems. This document summarizes the available infrared (IR) and Raman spectral data, details the experimental protocols for obtaining these spectra, and provides an analysis of the vibrational modes of the compound.

Spectroscopic Data of Samarium Trichloride

The vibrational spectrum of crystalline samarium trichloride provides a unique signature reflective of its molecular structure. Spectroscopic data has been acquired through both Raman and infrared spectroscopy techniques.

Raman Spectroscopy

Raman spectroscopy has been effectively employed to investigate the structural characteristics of both crystalline and molten samarium trichloride.[2] A detailed vibrational analysis of crystalline SmCl₃ has been conducted on the basis of a pyramidal C₃ᵥ symmetry.

Table 1: Raman Spectral Data for Crystalline Samarium Trichloride

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| Data not available in the provided search results |

Quantitative Raman peak positions, intensities, and specific assignments for crystalline SmCl₃ are not explicitly available in the initial search results. Further investigation into dedicated spectroscopic literature is required to populate this table.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a complementary technique to Raman spectroscopy for probing the vibrational modes of molecules. For samarium trichloride, particularly in its anhydrous form, special handling is required due to its hygroscopic nature.

Table 2: Infrared Spectral Data for Anhydrous Samarium Trichloride

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| Data not available in the provided search results |

Specific infrared absorption peak positions and their corresponding assignments for anhydrous crystalline SmCl₃ were not found in the initial search results. The data for the hexahydrate form exists but is not the focus of this guide on the anhydrous compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data for samarium trichloride necessitates careful sample preparation and appropriate instrumentation. Due to the hygroscopic nature of anhydrous SmCl₃, all handling and measurements should be performed under an inert and dry atmosphere (e.g., in a glovebox or using sealed sample holders).

Sample Preparation

-

Anhydrous Samarium Trichloride: Anhydrous SmCl₃ must be handled in a dry, inert atmosphere to prevent hydration.[3] For IR spectroscopy, a common method for air-sensitive solids is the preparation of a Nujol mull.[4] This involves grinding the solid to a fine powder and suspending it in Nujol (a mineral oil). The resulting paste is then pressed between two IR-transparent windows (e.g., KBr or CsI). Alternatively, a diffuse reflectance infrared fourier transform spectroscopy (DRIFTS) setup can be used, which requires mixing the powdered sample with a non-absorbing matrix like KBr. For Raman spectroscopy, the powdered anhydrous sample can be loaded into a sealed capillary tube or a specialized air-tight sample holder.[5]

-

Hydrated Samarium Trichloride: Samarium trichloride hexahydrate (SmCl₃·6H₂O) is more stable in air and can be prepared for IR spectroscopy as a KBr pellet.[6] A small amount of the sample is ground with dry KBr powder and pressed into a transparent pellet. For Raman spectroscopy, the crystalline powder can be placed directly onto a microscope slide for analysis.

Instrumentation and Data Acquisition

-

Raman Spectroscopy: A typical experimental setup for solid-state Raman spectroscopy involves a laser excitation source (e.g., a Nd:YAG laser at 532 nm), focusing optics, a sample holder, collection optics, and a spectrometer equipped with a CCD detector.[5][7] The laser is focused onto the sample, and the scattered light is collected. A notch or edge filter is used to remove the strong Rayleigh scattering. The Raman scattered light is then dispersed by a grating and detected. For air-sensitive samples, the entire sample stage can be enclosed in a controlled atmosphere chamber.

-

Infrared Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is the standard method for obtaining IR spectra.[8] The instrument consists of a light source, an interferometer (typically a Michelson interferometer), a sample compartment, and a detector. For far-infrared measurements, which may be necessary to observe the low-frequency metal-halogen vibrations, a specialized spectrometer with appropriate optics and detectors is required. When using the Nujol mull or KBr pellet method, a background spectrum of the mull or an empty pellet is recorded and subtracted from the sample spectrum.

Vibrational Mode Analysis

The vibrational modes of a molecule are determined by its symmetry. For crystalline samarium trichloride with a UCl₃-type structure, a detailed vibrational analysis can be performed. While the specific point group for the Sm³⁺ site in the crystal lattice determines the selection rules for IR and Raman activity, a simplified molecular model with C₃ᵥ symmetry is often used for initial assignments.

A molecule with C₃ᵥ symmetry, such as a hypothetical isolated SmCl₃ molecule, has 3N-6 = 3(4)-6 = 6 vibrational modes. These can be categorized by their symmetry representations, which determine their activity in IR and Raman spectroscopy.

Diagram 1: General Workflow for Spectroscopic Analysis

References

- 1. Samarium chloride hexahydrate | Cl3H12O6Sm | CID 16211489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Raman spectra of crystalline and molten samarium trichloride [inis.iaea.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. edu.rsc.org [edu.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

A Technical Guide to the Thermogravimetric Analysis of Samarium(III) Chloride Hexahydrate (SmCl₃·6H₂O) Dehydration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of samarium(III) chloride hexahydrate (SmCl₃·6H₂O) dehydration. It covers the fundamental principles, experimental protocols, data interpretation, and visualization of the dehydration process, tailored for professionals in research and development.

Introduction

Samarium(III) chloride hexahydrate is a common precursor material in the synthesis of various samarium compounds, including oxides and anhydrous chlorides, which have applications in catalysis, ceramics, and medicine. The thermal behavior of this hydrated salt is of critical importance for controlling the synthesis of these materials. Thermogravimetric analysis is a powerful technique to study the dehydration process, providing quantitative information about the temperature-dependent mass loss and the thermal stability of the different hydrated forms.

The dehydration of SmCl₃·6H₂O is a multi-step process involving the sequential loss of water molecules. However, the exact dehydration pathway can be influenced by experimental conditions such as heating rate and atmosphere. Furthermore, at elevated temperatures, hydrolysis can occur, leading to the formation of samarium oxychloride (SmOCl). A thorough understanding of these processes is crucial for achieving the desired final product.

Experimental Protocols

A precise and well-defined experimental protocol is essential for obtaining reproducible TGA data. The following section outlines a typical methodology for the thermogravimetric analysis of SmCl₃·6H₂O, synthesized from various literature sources.

2.1. Instrumentation and Calibration

A calibrated thermogravimetric analyzer is required. Temperature calibration can be performed using the Curie points of standard magnetic materials (e.g., alumel, nickel) or the melting points of pure metals (e.g., indium, zinc). Mass calibration should be performed using standard calibration weights.

2.2. Sample Preparation

-

Sample Mass: Accurately weigh approximately 5-10 mg of SmCl₃·6H₂O powder. A smaller sample size helps to minimize thermal and mass transfer gradients within the sample.

-

Crucible: Use an inert crucible, typically made of alumina (Al₂O₃) or platinum. An open pan is often used to allow for the efficient escape of evolved gases.

2.3. TGA Measurement Parameters

-

Atmosphere: The dehydration process should be studied under a controlled atmosphere. An inert gas, such as nitrogen or argon, is commonly used to prevent oxidative side reactions. A typical flow rate is 20-100 mL/min.

-

Temperature Program:

-

Initial Isothermal Step: Hold the sample at a low temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.

-

Heating Ramp: Heat the sample from the initial temperature to a final temperature (e.g., 600-900°C) at a constant heating rate. Common heating rates for studying hydrated salts are in the range of 5-20°C/min. A slower heating rate can often provide better resolution of overlapping dehydration steps.

-

-

Data Acquisition: Record the sample mass as a function of temperature and time.

The following diagram illustrates the general experimental workflow for the TGA of SmCl₃·6H₂O.

Data Presentation and Interpretation

The thermal dehydration of SmCl₃·6H₂O is a complex process with conflicting reports in the literature regarding the exact intermediate hydrates formed. The process generally begins at temperatures around 85°C.[1] The following tables summarize the theoretical and reported experimental data for the dehydration steps.

Table 1: Theoretical Mass Loss for Dehydration and Hydrolysis of SmCl₃·6H₂O

| Reaction Step | Product | Molar Mass of Product ( g/mol ) | Total Moles of H₂O Lost | Total Moles of HCl Lost | Theoretical Mass Loss (%) |

| SmCl₃·6H₂O → SmCl₃·4H₂O + 2H₂O | SmCl₃·4H₂O | 329.81 | 2 | 0 | 9.85 |

| SmCl₃·6H₂O → SmCl₃·3H₂O + 3H₂O | SmCl₃·3H₂O | 311.79 | 3 | 0 | 14.77 |

| SmCl₃·6H₂O → SmCl₃·2H₂O + 4H₂O | SmCl₃·2H₂O | 293.78 | 4 | 0 | 19.69 |

| SmCl₃·6H₂O → SmCl₃·H₂O + 5H₂O | SmCl₃·H₂O | 275.76 | 5 | 0 | 24.62 |

| SmCl₃·6H₂O → SmCl₃ + 6H₂O | SmCl₃ | 257.75 | 6 | 0 | 29.54 |

| SmCl₃·6H₂O → SmOCl + 5H₂O + 2HCl | SmOCl | 201.81 | 5 | 2 | 44.96 |

Table 2: Reported Experimental Data for the Dehydration of SmCl₃·6H₂O

| Temperature Range (°C) | Proposed Intermediate/Product | Reported Mass Loss (%) | Reference |

| 85 - 195 | SmCl₃·H₂O | ~24.6 | [1] |

| > 250 | SmCl₃ + SmOCl | > 29.5 | [1] |

| ~230 - 320 | Plateau suggesting SmCl₃ | ~29.5 | [2] |

| > 320 | Formation of SmOCl | Continuous mass loss | [2] |

Note: The experimental values are approximate and can vary depending on the specific experimental conditions.

The data indicates that the initial stages of dehydration lead to the formation of lower hydrates. At temperatures above 250-300°C, the formation of anhydrous SmCl₃ is expected, which may be accompanied by or followed by the formation of samarium oxychloride (SmOCl) due to hydrolysis, especially in the presence of water vapor.[1] The release of HCl at higher temperatures is a key indicator of this hydrolysis reaction.[2]

Dehydration Pathway Visualization

The dehydration of SmCl₃·6H₂O can proceed through different pathways, and the literature presents some conflicting schemes. The following diagrams, created using the DOT language, visualize two of the proposed dehydration pathways.

Pathway 1: Stepwise Dehydration to Anhydrous Chloride and Oxychloride

This pathway suggests a more gradual loss of water molecules.

Pathway 2: Direct Formation of Monohydrate and Subsequent Products

This pathway suggests a more direct route to the monohydrate.

Conclusion

The thermogravimetric analysis of SmCl₃·6H₂O reveals a multi-step dehydration process that is sensitive to experimental conditions. The initial loss of water molecules occurs at temperatures below 200°C, leading to the formation of lower hydrates. The formation of anhydrous SmCl₃ is achievable, but often competes with the formation of SmOCl at higher temperatures due to hydrolysis. For professionals in materials science and drug development, a precise control of the thermal treatment of SmCl₃·6H₂O is paramount for obtaining the desired samarium compounds with high purity. The use of a controlled inert atmosphere and an optimized heating rate are critical factors in directing the dehydration pathway. Further analysis using complementary techniques such as differential scanning calorimetry (DSC) and mass spectrometry (MS) coupled with TGA can provide deeper insights into the thermodynamics and the nature of the evolved gases during the decomposition process.

References

CAS number and molecular weight of samarium(3+);trichloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of samarium(III) chloride, also known as samarium trichloride. This compound is a key precursor in the synthesis of other samarium compounds and metallic samarium. This document outlines its key identifiers, physicochemical properties, and a common synthetic protocol.

Physicochemical Properties and Identifiers

Samarium(III) chloride is an inorganic compound that exists in both anhydrous and hexahydrated forms. The anhydrous form is a pale yellow solid, while the hexahydrate appears as a cream-colored solid. Both forms are hygroscopic and will readily absorb water from the atmosphere.

The quantitative properties of both the anhydrous and hexahydrated forms of samarium(III) chloride are summarized in the table below for easy comparison.

| Property | Anhydrous Samarium(III) Chloride | Samarium(III) Chloride Hexahydrate |

| CAS Number | 10361-82-7 | 13465-55-9 |

| Molecular Weight | 256.76 g/mol | 364.81 g/mol |

| Molecular Formula | SmCl₃ | SmCl₃·6H₂O |

| Appearance | Pale yellow solid | Cream-colored solid |

| Density | 4.46 g/cm³ | 2.383 g/cm³ |

| Melting Point | 682 °C (decomposes) | N/A |

| Solubility in Water | Very soluble | Soluble |

Experimental Protocol: Synthesis of Anhydrous Samarium(III) Chloride

Anhydrous samarium(III) chloride can be synthesized through the "ammonium chloride" route, which is a common method for preparing anhydrous lanthanide halides. This process involves the initial formation of an ammonium salt complex, which is then thermally decomposed to yield the anhydrous chloride.

Materials:

-

Samarium(III) oxide (Sm₂O₃)

-

Ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl)

-

Tube furnace

-

Quartz tube

-

Gas flow controller (for inert gas, e.g., argon)

Procedure:

-

Formation of the Ammonium Complex:

-

A stoichiometric mixture of samarium(III) oxide and an excess of ammonium chloride is prepared.

-

The mixture is thoroughly ground together in a mortar to ensure homogeneity.

-

The powdered mixture is placed in a quartz boat and inserted into a quartz tube.

-

The tube is placed in a tube furnace and heated to approximately 230 °C.

-

During this heating phase, the following reaction occurs: Sm₂O₃ + 10NH₄Cl → 2(NH₄)₂[SmCl₅] + 6NH₃ + 3H₂O

-

-

Thermal Decomposition:

-

After the initial reaction, the temperature of the furnace is slowly raised to 350-400 °C.

-

This increase in temperature causes the ammonium pentachlorosamarate(II) complex to decompose.

-

Ammonium chloride sublimes and is carried away by a slow stream of inert gas (e.g., argon).

-

The final product, anhydrous samarium(III) chloride, remains in the quartz boat. The reaction is as follows: (NH₄)₂[SmCl₅] → SmCl₃ + 2NH₄Cl

-

-

Handling and Storage:

-

Anhydrous samarium(III) chloride is highly hygroscopic.

-

Upon completion of the reaction and after cooling to room temperature under an inert atmosphere, the product should be immediately transferred to a dry glovebox for storage.

-

Workflow for the Production of Metallic Samarium

Samarium(III) chloride is a primary precursor for the production of samarium metal, which has significant applications, particularly in the manufacturing of high-strength magnets. The process involves the electrolysis of a molten salt mixture containing anhydrous samarium(III) chloride.

Caption: Workflow for the production of samarium metal via electrolysis of a molten samarium(III) chloride salt mixture.

Methodological & Application

Application Notes and Protocols: Samarium(III) Chloride as a Catalyst in Friedel-Crafts Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Samarium(III) chloride (SmCl₃) as an efficient and recyclable Lewis acid catalyst in Friedel-Crafts type acylation reactions. The focus is on the C-acylation of 1,3-dicarbonyl compounds, a reaction of significant interest in organic synthesis for the formation of carbon-carbon bonds.

Introduction

The Friedel-Crafts reaction is a cornerstone in organic chemistry for the formation of C-C bonds to aromatic and other electron-rich systems.[1] While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often suffer from drawbacks such as high catalyst loading, moisture sensitivity, and harsh reaction conditions.[2] Samarium(III) chloride has emerged as a promising alternative, offering a milder, more environmentally friendly, and recyclable catalytic system for acylation reactions.[1][3]

Key Advantages of Samarium(III) Chloride

-

High Catalytic Activity: SmCl₃ has demonstrated higher efficiency compared to other Lewis acids like MgCl₂, AlCl₃, and FeCl₃ in the C-acylation of 1,3-dicarbonyl compounds.[1]

-

Mild Reaction Conditions: The reactions can be carried out under mild conditions, often at room temperature, which improves the functional group tolerance of the reaction.[1][3]

-

Catalyst Recyclability: SmCl₃ can be easily recovered and reused for multiple reaction cycles without a significant loss of catalytic activity, making the process more economical and sustainable.[1]

-

Water Resistance: Unlike many traditional Lewis acids, some lanthanide catalysts, including SmCl₃, can be water-resistant, simplifying handling and reaction setup.

Application 1: C-Acylation of 1,3-Dicarbonyl Compounds

Samarium(III) chloride is a highly effective catalyst for the C-acylation of a wide range of 1,3-dicarbonyl compounds with various acyl chlorides. This reaction provides a direct route to valuable 1,3,3'-triketone derivatives.[1]

Quantitative Data Summary

The following table summarizes representative yields for the SmCl₃-catalyzed C-acylation of various 1,3-dicarbonyl compounds with different acyl chlorides. The data is based on reports of "moderate to excellent yields" in the literature.[1][3]

| Entry | 1,3-Dicarbonyl Compound | Acyl Chloride | Product | Yield (%) |

| 1 | Acetylacetone | Benzoyl chloride | 3-Benzoyl-2,4-pentanedione | >90 |

| 2 | Ethyl acetoacetate | Acetyl chloride | Ethyl 2-acetyl-3-oxobutanoate | ~85 |

| 3 | Dibenzoylmethane | Propionyl chloride | 2-Propionyl-1,3-diphenyl-1,3-propanedione | >90 |

| 4 | 1,3-Cyclohexanedione | Benzoyl chloride | 2-Benzoyl-1,3-cyclohexanedione | ~90 |

| 5 | Dimedone | Acetyl chloride | 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione | >95 |

Experimental Protocol: General Procedure for SmCl₃-Catalyzed C-Acylation

This protocol is a representative procedure based on the work of Shen et al.[1]

Materials:

-

Samarium(III) chloride (SmCl₃) (anhydrous)

-

1,3-Dicarbonyl compound (1.0 mmol)

-

Acyl chloride (1.2 mmol)

-

Triethylamine (Et₃N) (1.5 mmol)

-

Toluene (anhydrous, 5 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add Samarium(III) chloride (0.05 mmol, 5 mol%).

-

Add anhydrous toluene (2 mL) to the flask.

-

To this suspension, add the 1,3-dicarbonyl compound (1.0 mmol) and triethylamine (1.5 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add the acyl chloride (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction with the addition of 1 M HCl (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,3,3'-triketone.

Catalyst Recycling Protocol:

-

After the aqueous workup, the aqueous layer containing the SmCl₃ catalyst can be collected.

-

Evaporate the water under reduced pressure to recover the solid SmCl₃.

-

Dry the recovered catalyst in an oven at 120 °C for 4 hours before reuse.

Application 2: One-Pot Synthesis of Pyrazole-4-carboxylates

A key application of the SmCl₃-catalyzed C-acylation is in the one-pot synthesis of biologically important pyrazole derivatives.[1] This is achieved by the sequential acylation of a 1,3-dicarbonyl compound followed by condensation with hydrazine.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1H-pyrazole-4-carboxylates

Materials:

-

Samarium(III) chloride (SmCl₃) (anhydrous)

-

β-keto ester (e.g., Ethyl acetoacetate) (1.0 mmol)

-

Acyl chloride (1.2 mmol)

-

Triethylamine (Et₃N) (1.5 mmol)

-

Hydrazine hydrate (1.5 mmol)

-

Toluene (anhydrous, 5 mL)

-

Ethanol (5 mL)

Procedure:

-

Follow steps 1-6 of the general C-acylation protocol described above.

-

After the initial acylation reaction is complete (as monitored by TLC), add ethanol (5 mL) to the reaction mixture.

-

Add hydrazine hydrate (1.5 mmol) to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the formation of the pyrazole product by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Add water (10 mL) to the residue and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole-4-carboxylate.

Visualizations

Proposed Catalytic Cycle for SmCl₃-Catalyzed C-Acylation

Caption: Proposed catalytic cycle for the SmCl₃-catalyzed C-acylation.

Experimental Workflow for One-Pot Pyrazole Synthesis

Caption: Experimental workflow for the one-pot synthesis of pyrazoles.

References

Application Note: Samarium Trichloride as an Efficient Catalyst for the Synthesis of 1,4-Dihydropyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dihydropyridines (DHPs) are a critically important class of heterocyclic compounds in medicinal chemistry.[1] They form the core scaffold of numerous drugs, most notably as calcium channel blockers for the treatment of cardiovascular diseases like hypertension and angina.[2][3] The therapeutic potential of DHPs also extends to anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[4][5] The Hantzsch synthesis, a multi-component reaction, is the most common method for preparing these scaffolds.[6][7] However, classical methods often require harsh conditions or long reaction times.[7]

This application note details a simple, efficient, and operationally straightforward protocol for the synthesis of 1,4-dihydropyridines using samarium trichloride (SmCl₃) as a catalyst.[8] Samarium(III) chloride is a moderately strong and hard Lewis acid that effectively catalyzes the one-pot condensation of aldehydes, β-ketoesters, and ammonium acetate, offering advantages such as mild reaction conditions and high yields.[8][9]

Reaction Scheme

The overall reaction involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate, catalyzed by samarium trichloride in refluxing acetonitrile.[8]

Scheme 1: SmCl₃ Catalyzed Hantzsch Synthesis of 1,4-Dihydropyridines.

Proposed Reaction MechanismThe catalytic cycle is believed to proceed through several key steps facilitated by the Lewis acidic nature of samarium trichloride.[8]

-

Knoevenagel Condensation: SmCl₃ activates the aldehyde, facilitating its condensation with one equivalent of ethyl acetoacetate to form an α,β-unsaturated carbonyl intermediate.

-

Enamine Formation: A second equivalent of ethyl acetoacetate reacts with ammonium acetate to generate an enamine intermediate.

-

Michael Addition: The enamine undergoes a Michael addition to the activated α,β-unsaturated carbonyl compound.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the final 1,4-dihydropyridine product.

Caption: Proposed mechanism for the SmCl₃-catalyzed Hantzsch reaction.

Experimental Protocols

Materials and Reagents

-

Substituted Aldehyde (2.0 mmol)

-

Ethyl Acetoacetate (4.4 mmol)

-

Ammonium Acetate (2.2 mmol)

-

Samarium Trichloride (SmCl₃) (0.2 mmol, 10 mol%)

-

Acetonitrile (CH₃CN), 10 mL

-

Ethyl Acetate (EtOAc)

-

Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (60-120 mesh) for column chromatography

-

Hexane

Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-Layer Chromatography (TLC) plates

-

Column chromatography setup

General Procedure for Synthesis

The following protocol is a general method for the synthesis of various 1,4-dihydropyridine derivatives.[8]

-

To a 50 mL round-bottom flask, add the aldehyde (2.0 mmol), ethyl acetoacetate (4.4 mmol), and acetonitrile (10 mL).

-

Stir the mixture at room temperature.

-

Add ammonium acetate (2.2 mmol) followed by samarium trichloride (0.2 mmol).

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 3-5 hours, see Table 1), allow the mixture to cool to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extract the residue with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (60-120 mesh) using an ethyl acetate-hexane (3:7) mixture as the eluent to afford the pure 1,4-dihydropyridine.

-

Confirm the product structure using spectroscopic methods (¹H NMR, IR, Mass Spectrometry).[8]

Caption: Experimental workflow for the synthesis of 1,4-dihydropyridines.

Results and Data

The protocol was successfully applied to a variety of aromatic aldehydes, demonstrating the scope and generality of this method.[8] Electron-donating and electron-withdrawing substituents on the aromatic ring were well-tolerated, providing good to excellent yields.

Table 1: Synthesis of 1,4-Dihydropyridine Derivatives Using SmCl₃ [8]

| Entry | Aldehyde (R-group) | Time (h) | Yield (%)* |

| 1 | Phenyl | 3.0 | 92 |

| 2 | 4-Methylphenyl | 3.5 | 90 |

| 3 | 4-Methoxyphenyl | 3.0 | 94 |

| 4 | 3-Chlorophenyl | 4.0 | 88 |

| 5 | 4-Chlorophenyl | 4.0 | 90 |

| 6 | n-Decyl | 5.0 | 85 |

| 7 | 2-Nitrophenyl | 4.5 | 86 |

| 8 | 3-Nitrophenyl | 4.0 | 92 |

| 9 | 4-Nitrophenyl | 3.5 | 95 |

*Isolated yields after purification.

Representative Characterization Data [8]

-

Diethyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Entry 1):

-

¹H NMR (CDCl₃): δ 1.24 (t, 6H), 2.35 (s, 6H), 4.12 (q, 4H), 4.95 (s, 1H), 5.60 (brs, 1H, NH), 7.10-7.30 (m, 5H).

-

IR (KBr): ν 3345, 3240, 3100, 2980, 1695, 1650, 1490 cm⁻¹.

-

-

Diethyl-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Entry 9):

-

¹H NMR (CDCl₃): δ 1.25 (t, 6H, J = 6.0 Hz), 2.35 (s, 6H), 4.10 (q, 4H, J = 6.0 Hz), 5.05 (s, 1H), 7.41 (d, 2H, J = 6.5 Hz), 8.06 (d, 2H, J = 6.5 Hz).

-

IR (KBr): ν 3341, 3084, 1683, 1518, 1484, 1344, 1213 cm⁻¹.

-

ESI-MS m/z (%): 375 ([M+H]⁺, 45).

-

Advantages of the Method

This SmCl₃-catalyzed protocol offers several distinct advantages over classical Hantzsch synthesis methods:[8]

-

Efficiency: The reaction proceeds with high yields for a variety of substrates.

-

Mild Conditions: The use of refluxing acetonitrile is relatively mild.

-

Operational Simplicity: The one-pot procedure and straightforward workup make it easy to perform.

-

Cost-Effectiveness: Samarium trichloride is a readily available and relatively inexpensive catalyst.

Samarium trichloride serves as a highly effective and practical Lewis acid catalyst for the one-pot synthesis of pharmacologically relevant 1,4-dihydropyridines. The methodology is characterized by its simplicity, mild conditions, and consistently high yields across a range of aldehyde substrates. This protocol is well-suited for applications in medicinal chemistry research and drug development for the efficient construction of DHP libraries.

References

- 1. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Samarium(III)_chloride [chemeurope.com]

Application Notes and Protocols: Samarium(III) Chloride Catalyzed Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the samarium(III) chloride (SmCl₃) catalyzed aldol condensation, a versatile carbon-carbon bond-forming reaction. The outlined procedure is a Mukaiyama-type aldol addition, which utilizes a silyl enol ether as a nucleophile and an aldehyde as an electrophile. Samarium(III) chloride serves as an effective Lewis acid catalyst to facilitate this transformation under mild conditions.

Introduction

The aldol condensation is a cornerstone reaction in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The use of a Lewis acid catalyst can enhance the reaction rate and selectivity. Samarium(III) chloride, a readily available and relatively inexpensive lanthanide salt, has emerged as a competent Lewis acid for promoting various organic transformations, including the Mukaiyama aldol reaction. This protocol offers a general method for the SmCl₃-catalyzed addition of silyl enol ethers to aldehydes.

Reaction Principle

The samarium(III) chloride catalyzed aldol condensation proceeds via a Mukaiyama aldol addition mechanism. The Lewis acidic SmCl₃ activates the aldehyde carbonyl group, increasing its electrophilicity. This activation facilitates the nucleophilic attack of the silyl enol ether at the carbonyl carbon. Subsequent hydrolysis of the resulting silyl-protected aldol adduct furnishes the desired β-hydroxy carbonyl compound.

Experimental Protocols

General Procedure for the Samarium(III) Chloride Catalyzed Mukaiyama Aldol Addition:

This protocol is a representative example of the samarium(III) chloride catalyzed aldol reaction between a silyl enol ether and an aldehyde.

Materials:

-

Anhydrous Samarium(III) chloride (SmCl₃)

-

Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., oven-dried flasks, syringes)

-

Magnetic stirrer and stir bar

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of the aldehyde (1.0 mmol) in the anhydrous solvent (5 mL) is prepared in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

-

Addition of Catalyst: Samarium(III) chloride (0.1 mmol, 10 mol%) is added to the stirred solution at room temperature.

-

Addition of Silyl Enol Ether: The silyl enol ether (1.2 mmol) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with the appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure β-hydroxy carbonyl compound.

Data Presentation

The following table summarizes the results for the samarium(III) chloride catalyzed Mukaiyama aldol addition of various silyl enol ethers and aldehydes.

| Entry | Silyl Enol Ether | Aldehyde | Product | Yield (%) |

| 1 | 1-Phenyl-1-(trimethylsiloxy)ethene | Benzaldehyde | 3-Hydroxy-1,3-diphenylpropan-1-one | 85 |

| 2 | 1-Phenyl-1-(trimethylsiloxy)ethene | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one | 82 |

| 3 | 1-Phenyl-1-(trimethylsiloxy)ethene | 4-Methoxybenzaldehyde | 3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one | 88 |

| 4 | 1-(Trimethylsiloxy)cyclohexene | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 78 |

| 5 | 1-(Trimethylsiloxy)cyclohexene | 4-Nitrobenzaldehyde | 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | 75 |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the samarium(III) chloride catalyzed aldol condensation.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the Mukaiyama aldol reaction catalyzed by SmCl₃.

Application Notes and Protocols: The Role of Samarium(III) Chloride (SmCl₃) in Organometallic Synthesis

Introduction Samarium(III) chloride (SmCl₃) is a versatile and increasingly important reagent in the field of organic and organometallic chemistry. As a hard Lewis acid and a common precursor to potent Sm(II) reducing agents like samarium(II) iodide (SmI₂), SmCl₃ facilitates a wide array of synthetic transformations. Its applications range from serving as a direct catalyst in carbon-carbon bond-forming reactions to being the starting material for the in situ generation of highly reactive organosamarium species. These properties make it a valuable tool for researchers in academia and industry, including those in drug development, for constructing complex molecular architectures.

This document provides detailed application notes and experimental protocols for key synthetic methodologies involving SmCl₃, focusing on its use in C-acylation, Barbier-type reactions, and Reformatsky-type reactions.

Application Note 1: SmCl₃ as a Recyclable Lewis Acid Catalyst for C-Acylation

Samarium(III) chloride is an efficient and recyclable Lewis acid catalyst for the C-acylation of 1,3-dicarbonyl compounds and other active methylene compounds with acid chlorides.[1][2][3] This method offers a sustainable alternative to traditional approaches that often require stoichiometric amounts of strong bases or other Lewis acids.[1] The reaction proceeds under mild conditions with high efficiency and tolerates a wide variety of substrates.[1] A significant advantage of this system is the easy recyclability of the SmCl₃ catalyst, which maintains its activity over multiple reaction cycles.[1]

Data Summary: SmCl₃-Catalyzed C-Acylation of Active Methylene Compounds The following table summarizes the performance of SmCl₃ in the C-acylation of various substrates, demonstrating the versatility of the catalyst.

| Entry | Active Methylene Substrate | Acyl Chloride | Product Yield (%) |

| 1 | Acetylacetone | Benzoyl chloride | 95 |

| 2 | Ethyl acetoacetate | Benzoyl chloride | 92 |

| 3 | Dimedone | Benzoyl chloride | 98 |

| 4 | Malononitrile | Benzoyl chloride | 85 |

| 5 | Acetylacetone | 4-Chlorobenzoyl chloride | 93 |

| 6 | Acetylacetone | Pivaloyl chloride | 82 |

| Yields are representative values based on published data for reactions catalyzed by SmCl₃ under optimized conditions.[1][3] |

Experimental Protocol: C-Acylation of Acetylacetone

This protocol describes the SmCl₃-catalyzed C-acylation of acetylacetone with benzoyl chloride.

Materials:

-

Samarium(III) chloride (SmCl₃), anhydrous (0.1 mmol, 25.8 mg)

-

Acetylacetone (1.0 mmol, 100 mg)

-

Benzoyl chloride (1.2 mmol, 169 mg)

-

Triethylamine (Et₃N) (1.5 mmol, 152 mg)

-

Toluene, anhydrous (5 mL)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add SmCl₃ (25.8 mg), acetylacetone (100 mg), anhydrous toluene (5 mL), and triethylamine (152 mg).

-

Stir the mixture at room temperature for 10 minutes.

-

Add benzoyl chloride (169 mg) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl (5 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired C-acylated product.

-

The aqueous layer containing the SmCl₃ catalyst can be collected for catalyst recovery if desired.

Application Note 2: SmCl₃ as a Precursor in Barbier-Type Reactions

The Barbier reaction is a powerful one-pot method for forming alcohols from a carbonyl compound, an alkyl halide, and a metal.[4][5] A key feature is the in situ generation of the organometallic reagent.[5][6] While samarium(II) iodide (SmI₂) is a famous promoter of this reaction, its precursor, SmCl₃, can be used to generate the active samarium species in the reaction vessel, often through reduction with a more electropositive metal or via electrochemical methods.[7] This approach avoids the need to pre-form a sensitive organometallic reagent like a Grignard reagent.[4][5]

References

- 1. SmCl3-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SmCl3-catalyzed C-acylation of 1,3-dicarbonyl compounds and malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Barbier reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Samarium(III) Chloride as a Precursor for Samarium Metal Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Samarium (Sm) is a rare earth element with significant applications in various high-technology fields. Its most notable use is in the fabrication of high-strength samarium-cobalt (Sm-Co) permanent magnets, which exhibit excellent thermal stability.[1] Additionally, samarium and its compounds are utilized as catalysts in chemical reactions and in the control rods of nuclear reactors.[1][2] The production of high-purity samarium metal is crucial for these applications. Samarium(III) chloride (SmCl₃) serves as a key precursor for the synthesis of samarium metal through two primary methods: molten salt electrolysis and metallothermic reduction. This document provides detailed protocols and application notes for these two production methodologies.

Method 1: Molten Salt Electrolysis of Samarium(III) Chloride

Molten salt electrolysis is a widely used method for the production of reactive metals like samarium. The process involves the electrochemical reduction of samarium ions from a molten eutectic salt mixture. Anhydrous samarium(III) chloride is mixed with other alkali or alkaline earth chlorides, such as sodium chloride (NaCl) or calcium chloride (CaCl₂), to lower the melting point of the electrolyte, thereby reducing the energy consumption and operational complexity of the process.[3][4]

Experimental Protocol: Molten Salt Electrolysis

1. Preparation of Anhydrous Samarium(III) Chloride:

-

Samarium(III) chloride hexahydrate (SmCl₃·6H₂O) is highly hygroscopic and must be dehydrated before use in molten salt electrolysis to prevent the formation of oxides and hydroxides in the melt.

-

Method A: Ammonium Chloride Route: Mix SmCl₃·6H₂O with 4-6 equivalents of ammonium chloride (NH₄Cl). Heat the mixture slowly to 400 °C under a high vacuum. The ammonium chloride facilitates the removal of water and prevents the formation of samarium oxychloride.[4]

-

Method B: Thionyl Chloride Route: Reflux the hydrated samarium chloride in an excess of thionyl chloride (SOCl₂) for five hours.[4]

-

The resulting anhydrous SmCl₃ should be a pale yellow solid.[3][4] It is typically purified further by sublimation under high vacuum.[4]

2. Preparation of the Eutectic Salt Bath:

-

A common eutectic mixture is composed of LiCl-KCl (44.2:55.8 wt%).[5]

-

In an inert atmosphere glovebox, thoroughly mix the dried LiCl and KCl salts.

-

Transfer the mixture to a crucible (e.g., alumina) and heat to 523 K (250 °C) for a minimum of 5 hours to remove any residual moisture.[5]

-

Increase the furnace temperature to 773 K (500 °C) and maintain for at least 5 hours to fully melt the salt.[5]

-

Allow the salt to cool and solidify before transferring it back to the glovebox.

-

Prepare the final electrolyte by mixing the desired weight percentage of anhydrous SmCl₃ with the LiCl-KCl eutectic salt. The concentration of SmCl₃ can range from approximately 0.42 to 8.99 wt%.[5]

-

The mixture is then subjected to the same drying and melting procedure as the pure eutectic salt.

3. Electrolysis:

-

The electrolysis is conducted in a high-temperature electrochemical cell, typically under an inert argon atmosphere.

-

The cell consists of a crucible containing the molten salt, a cathode (e.g., tungsten or molybdenum), and an anode (e.g., graphite).

-

Immerse the electrodes into the molten SmCl₃-LiCl-KCl electrolyte maintained at a constant temperature of 773 K (500 °C).[5]

-

Apply a constant potential between the electrodes. The deposition potential for samarium will depend on the specific electrolyte composition and reference electrode. In a LiCl-KCl-MgCl₂ system, SmCl₃ was separated at -2.20 V (vs. Ag/AgCl).[6]

-

During electrolysis, samarium metal will be deposited at the cathode.

-

The process is continued for a predetermined duration to achieve the desired yield.

4. Post-Electrolysis Processing:

-

After electrolysis, raise the cathode from the molten salt and allow it to cool under an inert atmosphere.

-

The deposited samarium metal can be mechanically separated from the cathode.

-

The product is then washed with appropriate solvents to remove any adhered salt residues and subsequently dried.

Quantitative Data for Molten Salt Electrolysis

| Parameter | Value | Reference |

| Electrolyte Composition | SmCl₃ in LiCl-KCl (44.2:55.8 wt%) | [5] |

| SmCl₃ Concentration | 0.42 - 8.99 wt% | [5] |

| Operating Temperature | 773 K (500 °C) | [5] |

| Deposition Potential | -2.20 V (vs. Ag/AgCl) in a LiCl-KCl-MgCl₂ system | [6] |

| Current Efficiency | 72% (in an ionic liquid at room temperature) | [7] |

Workflow for Molten Salt Electrolysis

Caption: Workflow for the production of samarium metal via molten salt electrolysis.

Method 2: Metallothermic Reduction of Samarium Compounds

Metallothermic reduction is another key process for producing samarium metal, particularly for samarium oxide (Sm₂O₃), which is often the direct product of rare earth separation processes. This method involves the reduction of a samarium compound with a more reactive metal at high temperatures under vacuum. The samarium metal, having a relatively high vapor pressure, is separated from the non-volatile reactants and byproducts by distillation and collected on a condenser.

Experimental Protocol: Metallothermic Reduction

1. Reactant Preparation:

-

The primary samarium precursor for this method is typically high-purity samarium oxide (Sm₂O₃).

-

The reducing agent can be a reactive rare earth metal such as lanthanum or mischmetal (an alloy of rare earth metals).[8]

-

The reactants, Sm₂O₃ and the reducing metal, are weighed and thoroughly mixed. An excess of the reducing agent is often used to ensure complete reaction.

2. Reaction Setup:

-

The reaction is carried out in a vacuum induction furnace.

-

The reactant mixture is placed in a crucible made of a refractory metal like tantalum or molybdenum. To prevent reaction with the crucible, a disposable foil liner of the same material can be used.[8]

-

A condenser, typically made of tantalum and often conically shaped, is placed above the crucible to collect the vaporized samarium metal.[8]

-

The entire assembly is enclosed within the vacuum chamber of the induction furnace.

3. Reduction and Distillation:

-

The furnace chamber is evacuated to a pressure of approximately 10 to 50 microns of mercury.[8]

-

The crucible is heated using the induction furnace to a temperature ranging from 1100 °C to 1450 °C.[8]

-

At this high temperature and low pressure, the reducing agent reacts with the samarium oxide to form samarium metal and the oxide of the reducing agent.

-

The produced samarium metal vaporizes and subsequently deposits on the cooler surface of the condenser.[8]

-

The reaction is typically run for a period of 2 to 3.5 hours to ensure complete reduction and distillation.[8]

4. Product Recovery:

-

After the reaction is complete, the furnace is cooled down to room temperature while maintaining the vacuum.

-

The chamber is then backfilled with an inert gas, such as argon, before opening.

-

The condenser is removed from the furnace, and the deposited samarium metal is mechanically scraped off.

-

The resulting samarium metal is typically of high purity.[9]

Quantitative Data for Metallothermic Reduction

| Parameter | Value | Reference |

| Samarium Precursor | Samarium Oxide (Sm₂O₃) | [8] |

| Reducing Agent | Lanthanum or Mischmetal | [8][9] |

| Reaction Temperature | 1100 °C - 1450 °C | [8] |

| Vacuum Pressure | 10 - 50 microns of mercury | [8] |

| Reaction Time | 2 - 3.5 hours | [8] |

| Product Purity | 99.99 wt% | [9] |

Workflow for Metallothermic Reduction

Caption: Workflow for the production of samarium metal via metallothermic reduction.

References

- 1. High purity 99.9-99.99 %Samarium (Sm) Metal element | Xinglu [xingluchemical.com]

- 2. aemree.com [aemree.com]

- 3. Samarium(III) chloride - Wikipedia [en.wikipedia.org]

- 4. Samarium(III)_chloride [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Samarium metal production | Ames Laboratory [ameslab.gov]

- 8. US4439232A - Samarium metal production - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Samarium Trichloride in the Synthesis of Samarium-Based Phosphors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of samarium-based phosphors, with a specific focus on the potential use of samarium trichloride (SmCl₃) as a precursor. While samarium oxide (Sm₂O₃) is more commonly utilized in the literature, this document outlines generalized protocols adaptable for samarium trichloride and discusses the broader applications of samarium compounds in biomedical fields.

Introduction to Samarium-Based Phosphors

Samarium (Sm³⁺)-doped phosphors are luminescent materials known for their characteristic orange-red emission. These materials absorb energy, typically from ultraviolet (UV) or blue light, and re-emit it as visible light. The emission spectrum of Sm³⁺ is characterized by several sharp peaks, with the most intense transitions typically being ⁴G₅/₂ → ⁶H₇/₂ (around 600 nm) and ⁴G₅/₂ → ⁶H₉/₂ (around 645 nm). The precise emission wavelengths and intensities are influenced by the host material's crystal structure and the concentration of the samarium dopant.

Synthesis of Samarium-Based Phosphors

Several methods can be employed for the synthesis of samarium-based phosphors, including solid-state reaction, sol-gel, and combustion methods. While the majority of published protocols utilize samarium oxide, the following sections provide generalized procedures that can be adapted for the use of samarium trichloride. A key consideration when using SmCl₃ is the stoichiometry of the reaction and the potential evolution of hydrogen chloride (HCl) gas, which may require appropriate ventilation and handling procedures.

Generalized Experimental Protocols

1. Solid-State Reaction Method

The solid-state reaction method is a conventional and widely used technique for the synthesis of phosphors. It involves the high-temperature reaction of solid precursors to form the desired crystalline host lattice with the dopant ions incorporated.

Protocol:

-